6beta-Hydroxydoc 6beta-Hydroxydoc
Brand Name: Vulcanchem
CAS No.: 298-65-7
VCID: VC1757734
InChI: InChI=1S/C21H30O4/c1-20-8-6-15-13(14(20)3-4-16(20)19(25)11-22)10-18(24)17-9-12(23)5-7-21(15,17)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18+,20-,21+/m0/s1
SMILES: CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol

6beta-Hydroxydoc

CAS No.: 298-65-7

Cat. No.: VC1757734

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

6beta-Hydroxydoc - 298-65-7

Specification

CAS No. 298-65-7
Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
IUPAC Name (6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O4/c1-20-8-6-15-13(14(20)3-4-16(20)19(25)11-22)10-18(24)17-9-12(23)5-7-21(15,17)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18+,20-,21+/m0/s1
Standard InChI Key NCYJPPVFCXZXCE-QCVZGKPXSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@H](C4=CC(=O)CC[C@]34C)O
SMILES CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O
Canonical SMILES CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O

Introduction

Chemical Structure and Identification

6beta-Hydroxydoc, also known as 6-Hydroxy-11-deoxycorticosterone, is a C21-steroid compound with specific structural characteristics that determine its biological activity and chemical properties. The compound has a cyclopentanoperhydrophenanthrene ring system common to all steroids, with distinctive modifications.

Molecular Properties

6beta-Hydroxydoc is characterized by the following molecular properties:

  • Molecular Formula: C21H30O4

  • Molecular Weight: 346.5 g/mol

  • CAS Registry Numbers: 595-71-1, 298-65-7

  • IUPAC Name: (6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

  • InChIKey: NCYJPPVFCXZXCE-QCVZGKPXSA-N

Nomenclature and Synonyms

This compound appears in scientific literature under various alternative names:

  • 6-Hydroxy-11-deoxycorticosterone

  • 6,21-dihydroxypregn-4-ene-3,20-dione

  • 6beta,21-Dihydroxyprogesterone

  • Pregn-4-ene-3,20-dione, 6,21-dihydroxy-, (6beta)-

Structural Features

The key structural features of 6beta-Hydroxydoc include:

  • A steroid nucleus with the typical four-ring structure

  • A hydroxyl group at the 6beta position (defining characteristic)

  • A 3-keto group in ring A

  • A 4,5-double bond

  • A 17beta side chain with a 20-keto group

  • A 21-hydroxyl group

The 6beta orientation of the hydroxyl group is crucial for the compound's biological properties and differentiates it from its 6alpha-hydroxy isomer.

Synthesis and Production Methods

Several approaches have been developed for the synthesis and production of 6beta-Hydroxydoc, including chemical, microbiological, and enzymatic methods.

Chemical Synthesis

The chemical synthesis of 6beta-Hydroxydoc typically involves several reaction steps to modify steroid precursors:

  • Protection of carbonyl groups (such as C-3 and C-20) by forming ethylene glycol-derived ketals

  • Protection of hydroxyl groups (like C-21) with appropriate protecting groups such as silyl ethers

  • Introduction of the 6beta-hydroxyl group through selective oxidation reactions

  • Deprotection to yield the final 6beta-hydroxylated product

These synthesis methods often require careful control of reaction conditions to ensure stereoselectivity at the 6beta position.

Enzymatic Processes

Cytochrome P450 enzymes play a crucial role in the metabolism and production of hydroxylated steroids:

  • Specific cytochrome P450 isoforms catalyze the regioselective and stereoselective hydroxylation of steroids

  • CYP3A4, among other P450 enzymes, is known to catalyze 6beta-hydroxylation of related steroids like cortisol

  • The hydroxylation reaction involves the activation of molecular oxygen and insertion of one oxygen atom into the C-H bond at the 6beta position

Recent biotechnological approaches have utilized recombinant enzyme systems for the production of hydroxylated steroids, including potential applications for 6beta-Hydroxydoc synthesis.

Biological Activity and Functions

Role in Steroid Metabolism

6beta-Hydroxydoc represents an important intermediate in steroid metabolism pathways:

  • The hydroxylation at the 6beta position is a common biotransformation route for steroids in biological systems

  • It may serve as a metabolite in the pathway of 11-deoxycorticosterone metabolism

  • The 6beta-hydroxylation is often catalyzed by specific cytochrome P450 enzymes, similar to the formation of 6beta-hydroxycortisol by CYP3A4

Pharmacological Significance

The pharmacological properties of 6beta-Hydroxydoc are influenced by its steroid structure and the presence of the 6beta-hydroxyl group:

  • The addition of the hydroxyl group alters its pharmacological properties compared to the parent compound 11-deoxycorticosterone

  • The modification potentially enhances its therapeutic efficacy and modifies its metabolic pathways

  • Its structural features may influence its interaction with specific biological targets, such as steroid receptors

Analytical Applications

6beta-Hydroxydoc has significant applications in analytical chemistry, particularly in studies of steroid metabolism:

  • It serves as a reference standard in chromatographic analyses of steroid metabolites

  • Gas chromatographic-mass spectrometric analysis of 6-hydroxylated steroids, including 6beta-Hydroxydoc, provides reference data for studying corticosteroid metabolism

  • It can be used in the development of specific detection methods for hydroxylated steroids in biological samples

Comparative Analysis with Related Compounds

Structural Relatives

Several compounds share structural similarities with 6beta-Hydroxydoc, each possessing unique properties based on their specific structural modifications:

Compound NameMolecular FormulaUnique Properties
6beta-HydroxycortisolC21H30O6Metabolite of cortisol by CYP3A4; used to detect CYP3A4 inhibition in vivo
6beta-HydroxycortisoneC21H28O6Anti-inflammatory properties; used in corticosteroid therapy
6beta-HydroxydexamethasoneC22H29FO6Potent glucocorticoid; used in treating severe allergies
6beta-HydroxytestosteroneC19H28O3Major metabolite of testosterone; involved in anabolic processes
6beta-Hydroxy-prednisoloneC21H28O5Active metabolite with anti-inflammatory effects

These compounds illustrate the diversity within the class of 6beta-hydroxysteroids, highlighting how variations in structure influence their biological activity and therapeutic applications.

Isomeric Relationships

6beta-Hydroxydoc exists alongside its isomeric form 6alpha-Hydroxydoc:

  • Both isomers have the same molecular formula (C21H30O4) but differ in the stereochemistry of the hydroxyl group at position 6

  • The different orientation of the hydroxyl group (6alpha vs. 6beta) can significantly affect biological activity and pharmacological properties

  • Gas chromatographic separation techniques can distinguish between these isomers based on their different chromatographic behaviors

Metabolic Relationships

6beta-Hydroxydoc shares metabolic relationships with other steroid compounds:

  • It may serve as an intermediate in the metabolism of 11-deoxycorticosterone

  • The 6beta-hydroxylation pathway represents a common metabolic route for various steroids

  • Similar cytochrome P450 enzymes may catalyze the 6beta-hydroxylation of multiple steroid substrates

Research Applications and Methods

Analytical Methods

Various analytical methods have been developed for the detection, quantification, and characterization of 6beta-Hydroxydoc:

  • Gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing 6beta-Hydroxydoc and related compounds

  • The gas chromatographic separation of isomers (like 6alpha- and 6beta-hydroxylated steroids) has been characterized

  • Mass spectral analysis can identify specific ions characteristic of the 6-trimethylsilyloxy substituent following derivatization

These analytical methods are crucial for studying the metabolism of corticosteroids and for the quality control of synthesized 6beta-Hydroxydoc.

Biological Assays

Biological assays involving 6beta-Hydroxydoc include:

  • Cell viability assays to assess potential cytotoxicity

  • Receptor binding studies to evaluate interaction with steroid receptors

  • Enzyme inhibition assays to investigate effects on specific metabolic pathways

Molecular Docking Studies

Computational approaches, including molecular docking studies, have been employed to:

  • Predict the binding modes of 6beta-hydroxylated steroids to target proteins

  • Investigate structure-activity relationships

  • Guide the design of novel derivatives with enhanced biological properties

Pharmaceutical Relevance and Applications

Drug Metabolism Studies

6beta-Hydroxydoc is relevant to drug metabolism studies:

  • As a model compound for understanding hydroxylation pathways of steroid drugs

  • For investigating the role of cytochrome P450 enzymes in drug metabolism

  • In studying potential drug-drug interactions involving steroid medications

Biomarker Development

The compound has potential applications in biomarker development:

  • As a reference standard for the development of biomarkers related to steroid metabolism

  • In monitoring specific enzyme activities, particularly those involving cytochrome P450 enzymes

  • For assessing metabolic profiles in various physiological and pathological conditions

Future Research Directions

Synthetic Methodology Development

Ongoing research aims to develop improved synthetic methods for 6beta-Hydroxydoc:

  • More efficient and stereoselective chemical synthesis routes

  • Enhanced biocatalytic approaches using engineered enzymes

  • Scale-up processes for larger-scale production with improved yields

Biological Activity Exploration

Further investigation of the biological activities of 6beta-Hydroxydoc is warranted:

  • Detailed characterization of receptor interactions and signaling pathways

  • Exploration of potential therapeutic applications based on its unique structural features

  • Investigation of its role in specific disease processes involving steroid metabolism

Analytical Method Advancement

Advancements in analytical methods continue to facilitate research on 6beta-Hydroxydoc:

  • Development of more sensitive and specific detection methods

  • Application of advanced spectroscopic techniques for structural characterization

  • Integration of "omics" approaches for comprehensive metabolic profiling

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